tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
Description
Tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is a synthetic organic compound that features a triazole ring, an aminophenyl group, and a tert-butyl carbamate moiety
Properties
Molecular Formula |
C14H19N5O2 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
tert-butyl N-[[1-(3-aminophenyl)triazol-4-yl]methyl]carbamate |
InChI |
InChI=1S/C14H19N5O2/c1-14(2,3)21-13(20)16-8-11-9-19(18-17-11)12-6-4-5-10(15)7-12/h4-7,9H,8,15H2,1-3H3,(H,16,20) |
InChI Key |
WBNMQUBAJHXSSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(N=N1)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the 1,2,3-triazole ring.
Introduction of the aminophenyl group: This step involves the reaction of the triazole intermediate with a suitable aminophenyl derivative.
Attachment of the tert-butyl carbamate group: The final step involves the reaction of the aminophenyl-triazole intermediate with tert-butyl chloroformate to form the desired carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazole or aminophenyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be employed in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding and π-π interactions, while the aminophenyl group can engage in electrostatic and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-aminophenyl)carbamate
- Tert-butyl (1-(3-aminophenyl)ethyl)carbamate
- Tert-butyl (3-aminopropyl)carbamate
Uniqueness
Tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole ring with the aminophenyl and tert-butyl carbamate groups enhances its versatility and potential for various applications compared to similar compounds that lack this specific structural arrangement.
Biological Activity
Tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate, a compound featuring a triazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. The triazole ring is known for its diverse pharmacological properties, including anticancer, antifungal, and antibacterial effects. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.
- Molecular Formula : C14H19N5O2
- Molecular Weight : 289.33 g/mol
- CAS Number : 1638604-89-3
The biological activity of this compound is primarily attributed to the presence of the triazole ring, which can interact with various biological targets. Triazoles are known to inhibit enzymes such as cytochrome P450 and exhibit antimicrobial properties by disrupting membrane integrity in pathogens.
Anticancer Activity
Research has indicated that compounds containing triazole moieties can exhibit significant anticancer effects. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells through various pathways:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 and Bel-7402) demonstrated that certain triazole derivatives exhibited cytotoxic effects, with some compounds showing IC50 values lower than 10 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 8.5 |
| Compound B | Bel-7402 | 9.0 |
| This compound | MCF-7 | TBD |
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against various bacterial strains. The presence of the triazole ring enhances the compound's ability to penetrate bacterial membranes:
- Antibacterial Studies : The compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it showed comparable efficacy to standard antibiotics in inhibiting bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Anti-inflammatory Activity
Triazole derivatives have also been reported to possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may offer therapeutic potential in treating inflammatory diseases.
Study on Anticancer Properties
A study published in a peer-reviewed journal evaluated the anticancer potential of various triazole derivatives, including this compound. The results indicated enhanced cytotoxicity against breast cancer cells compared to non-cancerous cell lines .
Study on Antimicrobial Efficacy
In another study focusing on the antimicrobial activity of triazole derivatives, this compound was tested against multiple pathogens. The findings revealed that the compound effectively inhibited growth in a range of bacteria and fungi, suggesting its potential as a broad-spectrum antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
